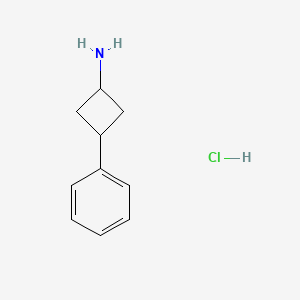

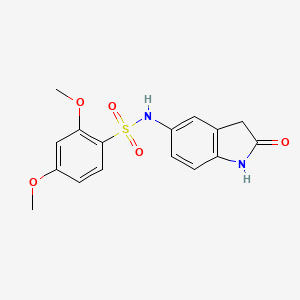

![molecular formula C14H15N3O2S B2832414 6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797894-74-6](/img/structure/B2832414.png)

6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol . This reaction yields a compound that, upon oxidation with m-CPBA and subsequent nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines, gives the target 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of “this compound” would be a derivative of this basic structure, with additional functional groups attached to the ring.Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the Dimroth rearrangement, which is catalyzed by acids, bases, and is accelerated by heat or light, affects the course of the rearrangement in heterocyclic systems .Scientific Research Applications

Antimicrobial Activity

A study on substituted tricyclic compounds, including tetrahydropyrido[4,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).

Antitumor Activity

Several studies have explored the antitumor properties of pyrido[4,3-d]pyrimidine derivatives. For instance, the synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines showed potential as antitumor agents, with some compounds exhibiting significant growth inhibition of tumor cells in culture (Gangjee et al., 2007). Additionally, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, and their antimicrobial activities showed some derivatives exceeding the activity of reference drugs, suggesting their relevance in antitumor research (Alsaedi, Farghaly, & Shaaban, 2019).

Inhibition of Dihydrofolate Reductase

Compounds such as 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates were synthesized to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. These compounds demonstrated potent inhibitory activities and could be potential candidates for antitumor therapy (Deng et al., 2008).

Herbicidal Activity

Research on 2-(phenylsulfonylamino)pyrimidine derivatives revealed definite herbicidal activities, suggesting a potential application in agriculture (Huazheng, 2011).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidine derivatives have shown promising potential in various fields, especially in the development of new drugs . They have been found to possess promising anticancer activity, exerting their potential through different action mechanisms, one of which is inhibiting protein kinases . This suggests that “6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and similar compounds could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

6-benzylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-20(19,10-12-4-2-1-3-5-12)17-7-6-14-13(9-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRLKZGOWIMZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

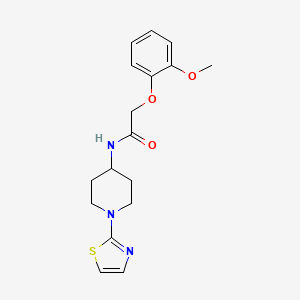

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)

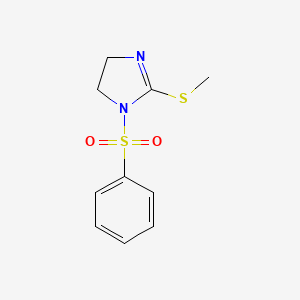

![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

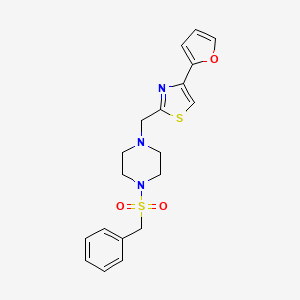

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)